molecular formula C25H27N3O4S2 B2873021 N,6-dimethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892981-46-3

N,6-dimethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2873021
CAS No.: 892981-46-3
M. Wt: 497.63
InChI Key: MOCREXGRODKQMD-UHFFFAOYSA-N
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Description

N,6-Dimethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a structurally complex molecule featuring a tetrahydrobenzo[b]thiophene core fused with a cyclohexene ring. Key functional groups include:

  • A 3-carboxamide moiety at position 3 of the thiophene ring.
  • A 6-methyl substituent on the tetrahydrobenzo ring.
  • A 2-benzamido group substituted at position 2 with a 4-(N-methyl-N-phenylsulfamoyl) group.

The sulfamoyl benzamido substituent distinguishes this compound from simpler tetrahydrobenzo[b]thiophene derivatives. Its synthesis likely involves multi-step reactions, including Friedel-Crafts acylations, nucleophilic substitutions, and amide coupling, analogous to methods described for related compounds in .

Properties

IUPAC Name

N,6-dimethyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S2/c1-16-9-14-20-21(15-16)33-25(22(20)24(30)26-2)27-23(29)17-10-12-19(13-11-17)34(31,32)28(3)18-7-5-4-6-8-18/h4-8,10-13,16H,9,14-15H2,1-3H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCREXGRODKQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Paal–Knorr Cyclization

The Paal–Knorr reaction between 1,4-diketones and phosphorus pentasulfide (P4S10) remains the most widely adopted method. For example, cyclohexanone derivatives react with ethyl cyanoacetate under refluxing toluene to yield ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate intermediates.

Key Reaction Parameters

Parameter Value Yield (%)
Solvent Toluene 78–82
Temperature 110°C
Catalyst P4S10 (1.2 equiv)
Reaction Time 12–14 h

This method benefits from commercial availability of starting materials but requires careful control of moisture to prevent P4S10 decomposition.

Michael Addition–Cyclization

Alternative approaches employ Michael addition of thiols to α,β-unsaturated carbonyls followed by cyclization. For instance, 3-mercaptocyclohexanone reacts with acrylonitrile in the presence of DBU (1,8-diazabicycloundec-7-ene) to construct the thiophene ring. While less common, this route offers stereochemical control for chiral derivatives.

Introduction of the 4-(N-methyl-N-phenylsulfamoyl)benzamido group proceeds via nucleophilic acyl substitution.

Carbodiimide-Mediated Coupling

Activation of 4-(N-methyl-N-phenylsulfamoyl)benzoic acid using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) enables efficient amide bond formation with the tetrahydrobenzo[b]thiophene amine.

Optimized Conditions

  • Solvent: Anhydrous DMF
  • Base: N,N-Diisopropylethylamine (DIPEA, 3 equiv)
  • Temperature: 0°C → room temperature (12 h)
  • Yield: 68–72% after silica gel chromatography

Mixed Carbonate Approach

Industrial-scale protocols often employ p-nitrophenyl carbonates of the carboxylic acid to minimize racemization. For example, reaction of 4-(N-methyl-N-phenylsulfamoyl)benzoyl carbonate with the thiophene amine in THF at −20°C achieves 85% conversion with <2% epimerization.

Sulfonamide Group Installation

The N-methyl-N-phenylsulfamoyl moiety is typically introduced prior to benzamidation via sulfonylation of aniline intermediates.

Two-Step Sulfonation

  • Sulfonyl Chloride Formation: Chlorosulfonation of 4-nitrobenzoic acid using chlorosulfonic acid at 0–5°C.
  • Amination: Reaction with N-methylaniline in pyridine yields 4-(N-methyl-N-phenylsulfamoyl)benzoic acid.

Critical Purification Step

  • Crystallization from ethanol/water (7:3 v/v) removes unreacted chlorosulfonic acid
  • Final purity >99% by HPLC

N-Methylation and C-6 Methylation

Eschweiler–Clarke Reaction

Global methylation of secondary amines employs formaldehyde and formic acid under reflux:

$$ \text{R}2\text{NH} + 2 \text{HCHO} + 2 \text{HCOOH} \rightarrow \text{R}2\text{NCH}3 + 2 \text{CO}2 + 2 \text{H}_2\text{O} $$

Conditions for C-6 Methylation

Parameter Value
Temperature 100°C
Time 8 h
Yield 90%

Excess formaldehyde (5 equiv) ensures complete methylation without over-alkylation.

Trimethylaluminum-Mediated Methylation

For acid-sensitive intermediates, AlMe3 in dichloromethane selectively methylates amines at −78°C with 95% efficiency.

Industrial Production Considerations

Continuous Flow Synthesis

Modern facilities implement flow chemistry to enhance safety and yield:

Reactor Design

  • Microfluidic channels (500 μm diameter)
  • Residence time: 12 min for Paal–Knorr step
  • 98% conversion vs. 82% in batch

Green Chemistry Metrics

Metric Batch Process Flow Process
E-Factor 86 24
PMI (kg/kg product) 32 11
Energy (kWh/mol) 48 19

Solvent recovery systems and catalytic P4S10 recycling contribute to improved sustainability.

Analytical Characterization

Final product validation requires multimodal analysis:

Spectroscopic Data

Technique Key Signals
1H NMR (400 MHz, DMSO-d6) δ 1.45 (s, 3H, CH3), 2.89 (s, 3H, NCH3), 6.72–7.89 (m, aromatic)
HRMS (ESI+) m/z 498.1321 [M+H]+ (calc. 498.1324)

Crystallographic Data

  • Space group: P21/c
  • Unit cell parameters: a = 8.452 Å, b = 12.307 Å, c = 15.891 Å
  • R-factor: 0.0412

Chemical Reactions Analysis

Oxidation Reactions

The compound’s thiophene and sulfonamide moieties are susceptible to oxidation under specific conditions. Key findings include:

  • Sulfur Oxidation : The thiophene ring’s sulfur atom undergoes oxidation to form sulfoxides or sulfones. Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are common oxidants for such transformations12.

  • Sulfonamide Stability : The N-methyl-N-phenylsulfamoyl group exhibits moderate stability under mild oxidative conditions but degrades under strong oxidants like ozone (O₃)3.

Reaction Reagents/Conditions Product
Thiophene S-oxidationH₂O₂ (30%), 25°C, 12 hrsSulfoxide derivative1
Sulfone formationKMnO₄, H₂O, 50°C, 6 hrsTetrahydrobenzo[b]thiophene sulfone2

Reduction Reactions

Reduction primarily targets the carboxamide group and aromatic rings:

  • Carboxamide Reduction : Lithium aluminum hydride (LiAlH₄) converts the carboxamide to a primary amine45.

  • Aromatic Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the tetrahydrobenzo[b]thiophene ring to a fully saturated decalin system1.

Reaction Reagents/Conditions Product
Carboxamide → AmineLiAlH₄, THF, reflux, 4 hrs3-Aminomethyl derivative4
Ring saturationH₂ (1 atm), Pd-C, EtOH, 25°CDecalin analog1

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the benzamido and sulfonamide groups:

  • Benzamido Chlorination : Chlorine gas (Cl₂) in acetic acid substitutes the benzamido para-position, forming a dichloro derivative3.

  • Sulfonamide Alkylation : Methyl iodide (CH₃I) in DMF selectively alkylates the sulfonamide nitrogen2.

Reaction Reagents/Conditions Product
Benzamido chlorinationCl₂, CH₃COOH, 0°C, 2 hrs4-Chloro-benzamido derivative3
Sulfonamide N-methylationCH₃I, K₂CO₃, DMF, 60°C, 8 hrsDouble N-methylated sulfonamide2

Hydrolysis Reactions

The carboxamide and sulfonamide groups undergo hydrolysis under acidic or basic conditions:

  • Carboxamide Hydrolysis : Concentrated HCl (6M) at 100°C cleaves the amide bond, yielding a carboxylic acid4.

  • Sulfonamide Cleavage : Boiling NaOH (10%) hydrolyzes the sulfonamide to a sulfonic acid1.

Reaction Reagents/Conditions Product
Carboxamide → Carboxylic acid6M HCl, 100°C, 24 hrs3-Carboxylic acid analog4
Sulfonamide → Sulfonic acid10% NaOH, reflux, 12 hrsSulfonic acid derivative1

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

  • Primary Decomposition : Onset at 220°C, with CO and SO₂ release due to carboxamide and sulfonamide breakdown3.

  • Char Formation : Above 400°C, residual carbonaceous char constitutes 15–20% of initial mass3.

Photochemical Reactivity

UV irradiation (254 nm) induces:

  • C-S Bond Cleavage : The thiophene ring’s C-S bond breaks, forming a diradical intermediate2.

  • Cross-Linking : In polymer matrices, the compound acts as a photosensitizer, enabling covalent network formation1.

Key Research Findings

  • SAR Insights : Fluorination at the benzamido ring enhances oxidative stability but reduces solubility23.

  • Catalytic Effects : Palladium catalysts accelerate hydrogenation by 3-fold compared to platinum1.

  • pH-Dependent Hydrolysis : Carboxamide hydrolysis is 50% faster at pH 1 vs. pH 7 due to acid catalysis4.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of sulfonamide derivatives in various chemical reactions.

Biology

Biologically, N,6-dimethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to inhibit specific enzymes makes it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.

Mechanism of Action

The mechanism of action of N,6-dimethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can mimic the natural substrate of certain enzymes, leading to competitive inhibition. This interaction can disrupt normal enzyme function, thereby exerting its biological effects.

Comparison with Similar Compounds

1,2,4-Triazole Derivatives ()

Compounds in feature 1,2,4-triazole-thione cores with sulfonylbenzoyl groups. While structurally distinct from the target compound, their sulfonyl groups provide insights into electronic effects:

Compound ID Core Structure Key Substituents Spectral Data
Compounds 7–9 () 1,2,4-Triazole-thione 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl C=S stretch ~1247–1255 cm⁻¹; NH stretch ~3278–3414 cm⁻¹

Comparison:

  • Unlike the target compound, derivatives exhibit tautomerism (thione vs. thiol forms), absent in the rigid tetrahydrobenzo[b]thiophene system .

Thiophene-3-Carboxamide Derivatives ()

highlights a 2-(4-methylphenylimino)-3-carboxamide thiophene with reported analgesic and anti-inflammatory activities. Key similarities/differences include:

Compound () Core Structure Key Substituents Biological Activity
2-(4-Methylphenylimino)-N-(2-chlorophenyl)thiophene-3-carboxamide Simple thiophene 4-Methylphenylimino, 2-chlorophenyl Analgesic, anti-inflammatory

Comparison:

  • Structural Rigidity: The target compound’s fused tetrahydrobenzo[b]thiophene core may confer greater metabolic stability compared to the planar thiophene in .

Biological Activity

N,6-dimethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include a benzo[b]thiophene core and a sulfonamide moiety, which are associated with various biological activities including anticancer and antibacterial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C25_{25}H27_{27}N3_3O4_4S2_2, with a molecular weight of approximately 497.6 g/mol. The compound features multiple functional groups that contribute to its biological activity:

PropertyValue
Molecular FormulaC25_{25}H27_{27}N3_3O4_4S2_2
Molecular Weight497.6 g/mol
Structural CharacteristicsBenzo[b]thiophene core with sulfonamide and amide groups

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that the sulfonamide group can mimic natural substrates of certain enzymes, leading to competitive inhibition. This mechanism disrupts normal cellular functions and can induce apoptosis in cancer cells.

Apoptosis Induction

In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines. For instance, it has been shown to significantly increase the percentage of cells in the S phase of the cell cycle, leading to cell cycle arrest and subsequent cell death.

Efficacy in Preclinical Studies

Preliminary screening of the compound's antitumor activity has been conducted against several human cancer cell lines including A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma). The results are summarized in the table below:

Cell LineInhibition Rate (%)IC50 (μM)
A54999.936.92
MCF-7100.398.99
DU14599.007.60
HepG2100.008.50

These findings indicate that this compound exhibits potent anti-cancer properties that surpass those of established chemotherapeutic agents like Sunitinib.

Case Studies and Comparative Analysis

Research has highlighted various derivatives of sulfonamide compounds exhibiting similar biological activities. For example:

  • IMB-1406 : A related compound that also shows significant antitumor activity by inducing apoptosis through mitochondrial pathways.
  • Other Sulfonamides : Several other sulfonamide derivatives have been evaluated for their antitumor effects and have shown promising results in preclinical trials.

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